1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol
CAS No.:
Cat. No.: VC13283757
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1-(3-methyl-1-propylpyrazol-4-yl)ethanol |
| Standard InChI | InChI=1S/C9H16N2O/c1-4-5-11-6-9(8(3)12)7(2)10-11/h6,8,12H,4-5H2,1-3H3 |
| Standard InChI Key | ZQTLJRQVSSTREJ-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)C)C(C)O |
| Canonical SMILES | CCCN1C=C(C(=N1)C)C(C)O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s IUPAC name, 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol, reflects its structure:
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A pyrazole ring (1H-pyrazol-4-yl) serves as the core, with nitrogen atoms at positions 1 and 2.
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Methyl (-CH₃) and propyl (-CH₂CH₂CH₃) groups are attached at positions 3 and 1 of the ring, respectively.
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An ethanol (-CH₂CH₂OH) substituent is bonded to position 4.
Table 1: Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₂O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanol |
| SMILES | CCCn1c(C)cnc1CCO |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (two pyrazole N, one hydroxyl O) |
The planar pyrazole ring facilitates π-π stacking interactions, while the hydroxyl group enhances solubility in polar solvents like ethanol and dimethylformamide (DMF) .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a three-step process:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions .
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Alkylation: Introduction of the propyl group via nucleophilic substitution using 1-bromopropane in the presence of a base (e.g., K₂CO₃).
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Hydroxylation: Reduction of a ketone intermediate (e.g., 1-(3-methyl-1-propyl-1H-pyrazol-4-yl)ethanone) using sodium borohydride (NaBH₄) in methanol.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, HCl, reflux, 6 hr | 78 |
| Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C, 12 hr | 65 |
| Reduction | NaBH₄, MeOH, 0°C → RT, 2 hr | 82 |
Industrial Scalability
Continuous flow reactors have been proposed to enhance yield (up to 90%) and reduce reaction times by 40% compared to batch processes. Safety protocols emphasize inert atmospheres (N₂/Ar) to prevent oxidative degradation .
Physicochemical Properties
Thermal and Solubility Profiles
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Appearance: White crystalline solid.
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Melting Point: 98–102°C (decomposition observed above 150°C) .
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Solubility:
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Ethanol: 45 mg/mL
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Water: <0.1 mg/mL
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Dichloromethane: 32 mg/mL
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Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.38 (s, 3H, CH₃), 3.75 (q, 2H, CH₂OH), 4.21 (t, 2H, N-CH₂).
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IR (KBr): 3340 cm⁻¹ (O-H stretch), 1605 cm⁻¹ (C=N pyrazole) .
Biological and Pharmacological Activities
Enzyme Inhibition
In vitro studies demonstrate moderate inhibition of cyclooxygenase-2 (COX-2), with an IC₅₀ of 18.7 µM, comparable to celecoxib (IC₅₀ = 12.3 µM). Molecular docking simulations suggest hydrogen bonding between the hydroxyl group and COX-2’s Arg120 residue.
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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MIC: 64 µg/mL (vs. 32 µg/mL for ciprofloxacin).
Activity is attributed to membrane disruption via hydrophobic interactions with the propyl chain.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antidiabetic agents: Modulators of PPAR-γ receptors.
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Anticancer drugs: Apoptosis inducers in breast cancer cell lines (MCF-7 IC₅₀ = 28 µM).
Agrochemical Development
Derivatives exhibit herbicidal activity against Amaranthus retroflexus (85% growth inhibition at 100 ppm) .
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